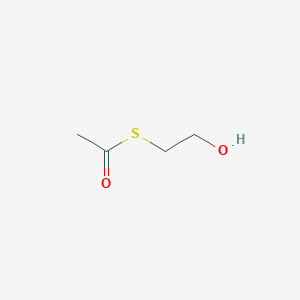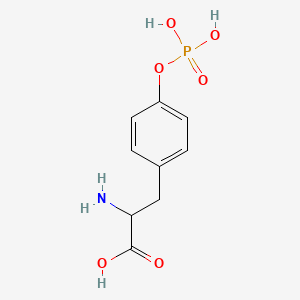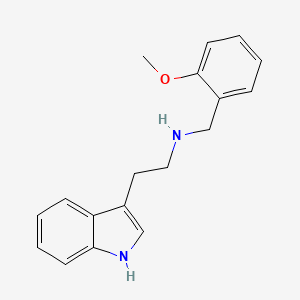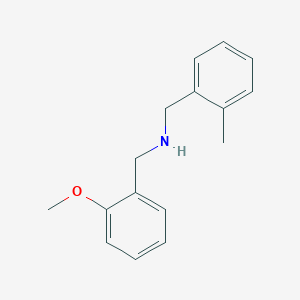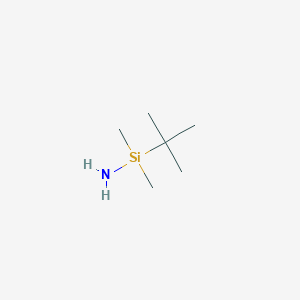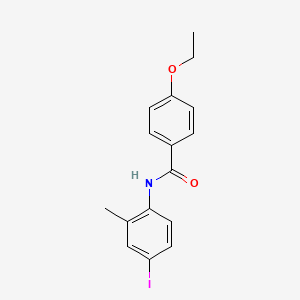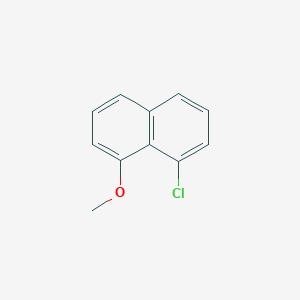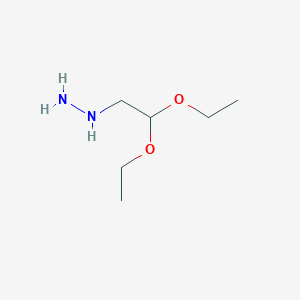
(2,2-Diethoxyethyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Diethoxyethyl)hydrazine is an organic compound with the molecular formula C6H16N2O2. It is a hydrazine derivative, characterized by the presence of two ethoxy groups attached to the ethyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diethoxyethyl)hydrazine typically involves the reaction of ethyl vinyl ether with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C2H5OCH=CH2+N2H4⋅H2O→C6H16N2O2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Diethoxyethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: Acidic or basic conditions can facilitate substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce simpler hydrazine derivatives .
Applications De Recherche Scientifique
(2,2-Diethoxyethyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, pharmaceuticals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (2,2-Diethoxyethyl)hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazine: A simpler hydrazine derivative with broader applications in rocket propellants and chemical synthesis.
(2,2-Dimethoxyethyl)hydrazine: Similar structure but with methoxy groups instead of ethoxy groups.
(2,2-Diethoxyethyl)amine: Similar structure but with an amine group instead of a hydrazine group.
Uniqueness
(2,2-Diethoxyethyl)hydrazine is unique due to its specific ethoxy substitution, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in organic synthesis and potential therapeutic uses .
Propriétés
Numéro CAS |
42351-81-5 |
|---|---|
Formule moléculaire |
C6H16N2O2 |
Poids moléculaire |
148.2 g/mol |
Nom IUPAC |
2,2-diethoxyethylhydrazine |
InChI |
InChI=1S/C6H16N2O2/c1-3-9-6(5-8-7)10-4-2/h6,8H,3-5,7H2,1-2H3 |
Clé InChI |
VPXVFRMBWSDPLV-UHFFFAOYSA-N |
SMILES |
CCOC(CNN)OCC |
SMILES canonique |
CCOC(CNN)OCC |
Key on ui other cas no. |
42351-81-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Carbamoylimino)amino]benzoic acid](/img/structure/B3052472.png)
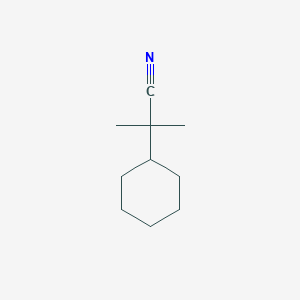
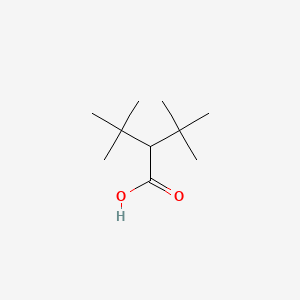
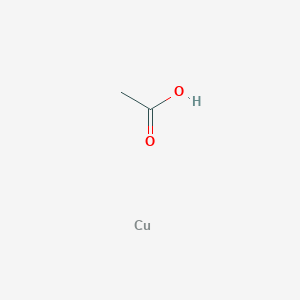
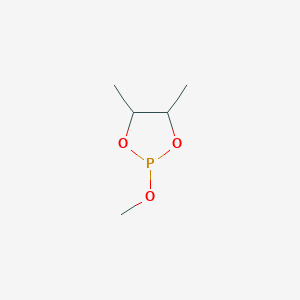
![3-[(2-Morpholin-4-ylethyl)amino]propanenitrile](/img/structure/B3052479.png)
